molecular formula C12H16ClNO2 B2687720 Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride CAS No. 1166820-44-5

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride

Cat. No.: B2687720
CAS No.: 1166820-44-5
M. Wt: 241.72
InChI Key: MXRYMUOQAXDNMV-UHFFFAOYSA-N
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Description

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of benzoic acid and pyrrolidine, and it is commonly used in various chemical and pharmaceutical research applications. The compound is known for its unique structure, which combines a benzoate ester with a pyrrolidine ring, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride typically involves the esterification of 2-(pyrrolidin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(pyrrolidin-3-yl)benzoic acid.

    Reduction: Formation of 2-(pyrrolidin-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride can be compared with other similar compounds, such as:

    Methyl 2-(pyrrolidin-3-yl)acetate: Similar structure but with an acetate group instead of a benzoate group.

    Methyl 2-(pyrrolidin-3-yl)propanoate: Contains a propanoate group, leading to different chemical properties and reactivity.

    Methyl 2-(pyrrolidin-3-yl)butanoate: Features a butanoate group, which affects its biological activity and applications.

The uniqueness of this compound lies in its specific combination of a benzoate ester and a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-pyrrolidin-3-ylbenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-5-3-2-4-10(11)9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRYMUOQAXDNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166820-44-5
Record name methyl 2-(pyrrolidin-3-yl)benzoate hydrochloride
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